Crocetin gentiobiosylglucosyl ester
Overview
Description
Crocetin gentiobiosylglucosyl ester, also known as Crocin II, is extracted from saffron (Crocus sativus L.) . It is a water-soluble crocetin glycoside, a carotenoid pigment of saffron that has been used as a spice for flavoring and coloring food preparations, and in Chinese traditional medicine as an anodyne or tranquilizer .
Synthesis Analysis
The synthesis of crocetin gentiobiosylglucosyl ester involves a series of genetic modifications and the strategic overexpression of key enzymes . The process utilizes glycerol as the primary carbon source and involves the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .Molecular Structure Analysis
Crocetin gentiobiosylglucosyl ester has an empirical formula of C38H54O19 . It displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crocetin gentiobiosylglucosyl ester include the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .Physical And Chemical Properties Analysis
Crocetin gentiobiosylglucosyl ester is sensitive to thermal treatment, light, and pH . It undergoes oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .Scientific Research Applications
1. Neuroprotective Effects
Crocetin gentiobiosylglucosyl ester demonstrates significant neuroprotective effects. Studies have shown that it can prevent ethanol-induced impairment of hippocampal synaptic plasticity in vivo, suggesting its potential in combating alcohol-related neural damage (Sugiura, Shoyama, Saito, & Abe, 1994). Additionally, its efficacy in enhancing learning and memory, and in counteracting neurodegenerative disorders, highlights its potential in therapeutic applications for cognitive impairments (Abe & Saito, 2000).
2. Anticancer Properties
Crocetin gentiobiosylglucosyl ester has been observed to inhibit the invasiveness of breast cancer cells. This effect is attributed to its ability to downregulate matrix metalloproteinases, which are key players in cancer metastasis (Chryssanthi, Dedes, Karamanos, Cordopatis, & Lamari, 2011).
3. Cardiovascular Benefits
Research suggests that crocetin gentiobiosylglucosyl ester can improve myocardial ischemia and exhibit cardioprotective effects. This improvement is likely mediated through the Rho/ROCK/NF-κB pathway, indicating a potential role in treating heart-related ailments (Huang et al., 2016).
4. Anti-inflammatory and Antioxidant Properties
Crocetin gentiobiosylglucosyl ester has demonstrated significant anti-inflammatory and antioxidant properties. These effects contribute to its neuroprotective and anticancer activities and may be beneficial in treating various inflammatory conditions (Li, Kakkar, & Wang, 2018).
5. Antidepressant Effects
Studies have also explored the antidepressant effects of crocetin gentiobiosylglucosyl ester. In models of chronic mild stress-induced depression in mice, crocetin has shown promising results in reducing depression-like symptoms, suggesting its potential as a natural antidepressant (Alsanie et al., 2022).
Safety And Hazards
Future Directions
The substantial yields achieved in the synthesis of crocetin gentiobiosylglucosyl ester highlight the commercial potential of microbial-derived crocins as an eco-friendly alternative to plant extraction methods . The development of these microbial processes not only broadens the scope for crocin production but also suggests significant implications for the exploitation of bioengineered compounds in pharmaceutical and food industries .
properties
IUPAC Name |
1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856143 | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crocetin gentiobiosylglucosyl ester | |
CAS RN |
55750-84-0 | |
Record name | Crocin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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